1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea
Description
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a 1-methylindole moiety linked to a 2-hydroxyethyl group and a 2-methoxyphenylurea scaffold. The hydroxyethyl group may enhance solubility, while the 2-methoxyphenyl substituent could influence aromatic interactions with biological targets.
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-10-9-13-11-14(7-8-16(13)22)17(23)12-20-19(24)21-15-5-3-4-6-18(15)25-2/h3-11,17,23H,12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYSLHIOQXQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Key Intermediate: 2-Hydroxy-2-(1-Methyl-1H-Indol-5-Yl)Ethylamine
The synthesis begins with the preparation of 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine, a critical intermediate. Two primary approaches are documented:
Reductive Amination of 1-Methyl-1H-Indol-5-Yl Ketone
- Substrate Preparation : 1-Methyl-1H-indol-5-yl ketone is synthesized via Friedel-Crafts acylation of 1-methylindole using acetyl chloride in the presence of AlCl₃.
- Reduction : The ketone is reduced to 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethanol using sodium borohydride (NaBH₄) in methanol at 0–5°C.
- Amination : The alcohol is converted to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection (yield: 68–72%).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | AlCl₃, AcCl | DCM | 25°C | 6 h | 85% |
| 2 | NaBH₄ | MeOH | 0–5°C | 2 h | 90% |
| 3 | Ph₃P, DIAD, Phthalimide → NH₂NH₂ | THF → H₂O/EtOH | 0°C → reflux | 12 h → 3 h | 68% |
Nucleophilic Addition to Indole-5-Carbaldehyde
An alternative route involves:
Urea Bond Formation
Isocyanate Coupling
The most common method involves reacting 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine with 2-methoxyphenyl isocyanate:
- Reaction Protocol :
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temp | 0°C → 25°C |
| Time | 16 h |
| Yield | 78% |
Carbodiimide-Mediated Coupling
For cases where isocyanates are unstable, carbonyldiimidazole (CDI) is employed:
Optimization Strategies
Solvent Effects
Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 78 |
| DMF | 36.7 | 81 |
| DCM | 8.9 | 62 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of urea derivatives like this compound typically involves coupling reactions between amines and isocyanates or carbamates. Key methods include:
Urea Formation via Isocyanate-Amine Coupling
A common route involves reacting a substituted isocyanate with an amine-containing precursor. For example:
-
Step 1 : Preparation of the indole-ethylamine intermediate (e.g., 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine).
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Step 2 : Reaction with 2-methoxyphenyl isocyanate to form the urea bond .
Example Reaction Scheme :
Modifications via Hydroxyethyl Group
The hydroxyethyl moiety allows for further functionalization:
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Esterification : Reaction with acyl chlorides to form esters .
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Oxidation : Potential conversion to a ketone under mild oxidizing conditions (e.g., using Dess-Martin periodinane) .
Reactivity of Urea Functionality
The urea group (-NH-C(=O)-NH-) is central to its chemical behavior:
Acid/Base Hydrolysis
-
Acidic Conditions : Urea bonds can hydrolyze to yield amines and carboxylic acids. For example, treatment with HCl may cleave the urea into 2-methoxyphenylamine and 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylcarbamic acid .
-
Basic Conditions : Hydrolysis in NaOH can produce ammonia and substituted anilines .
Participation in Multicomponent Reactions
Ureas are key in Biginelli-like reactions for synthesizing heterocycles. For instance, under acidic catalysis, they can form pyrimidine derivatives via cyclocondensation with aldehydes and diketones .
Catalytic and Solvent Effects
Reaction efficiency depends on catalysts and solvents:
| Reaction Type | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| Urea Coupling | None (thermal) | THF/DCM | 70-85% | |
| Hydroxyethyl Esterification | H₂SO₄ | Ethanol | 65% | |
| Biginelli Cyclization | CAN (ceric ammonium nitrate) | Methanol | 76-88% |
Biological Interactions
While the focus is on chemical reactions, structural analogs highlight:
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HDAC Inhibition : Urea derivatives with branched substituents exhibit selective inhibition of HDAC6 (e.g., IC₅₀ = 120 nM) .
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Antimicrobial Activity : Pyrimidine-thiones derived from urea precursors show activity against E. coli and S. aureus (MIC = 8–32 µg/mL) .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C without a defined melting point .
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Photodegradation : Susceptible to UV-induced cleavage of the urea bond in solution .
Key Research Gaps
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Limited direct data on this specific compound; most insights are extrapolated from structural analogs.
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No reported enantioselective syntheses or detailed kinetic studies.
Scientific Research Applications
Structural Overview
The chemical structure of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea can be described as follows:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.4 g/mol
- IUPAC Name : N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methoxyphenyl)urea
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea exhibit significant anticancer properties. For instance, derivatives of indole have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. A study highlighted the synthesis of indole-linked thiazoles that showed selective cytotoxicity against glioblastoma and melanoma cells, with IC50 values ranging from 10–30 µM .
Case Study: Indole Derivatives
One notable case involved the evaluation of a series of indole-containing compounds for their anticancer efficacy. The results indicated that modifications to the indole structure, such as introducing methoxy groups, enhanced the anticancer activity significantly .
2. Neuroprotective Effects
Indole derivatives have also been investigated for their neuroprotective effects in models of neurodegenerative diseases. The central relaxin-3/RXFP3 system, which plays a role in stress responses and feeding behavior, has been targeted with compounds similar to 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea . These compounds have shown potential in modulating neuroinflammatory responses.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : The starting material, 1-methyl-1H-indole, undergoes a reaction to introduce the 2-hydroxyethyl group.
- Acylation Reaction : The intermediate product is subjected to acylation with appropriate reagents to yield the final compound.
Computational Studies
Recent computational studies have focused on predicting the biological activity of this compound using molecular docking techniques. These studies help identify potential targets within biological systems and assess the binding affinities of the compound .
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
N-(1-Methyl-1H-indol-5-yl)-N′-(3-methylisothiazol-5-yl)urea (SB204741)
- Structural Similarities : Urea core and 1-methylindole group.
- Key Differences : The target compound substitutes the isothiazolyl group with a 2-hydroxyethyl-2-methoxyphenyl system.
- Pharmacological Profile: SB204741 is a serotonin (5-HT2B) receptor antagonist .
1-[4-({2-[(1-methyl-1H-indol-5-yl)amino]-4-pyrimidinyl}oxy)-1-naphthyl]-3-[1-(4-methylphenyl)-3-(2-methyl-2-propanyl)-1H-pyrazol-5-yl]urea (Compound 17)
- Structural Similarities : Urea backbone and 1-methylindole moiety.
- Key Differences : The pyrimidinyloxy-naphthyl and bulky pyrazole groups in Compound 17 create a larger, more lipophilic structure compared to the target compound’s compact hydroxyethyl-methoxyphenyl system .
- Implications : Reduced blood-brain barrier penetration for Compound 17 due to higher molecular weight, whereas the target compound’s hydroxyethyl group may improve CNS accessibility.
Piperazine and Acetamide Analogs
HBK Series (HBK14–HBK19)
- Structural Similarities : Presence of 2-methoxyphenyl group.
- Key Differences: Piperazine ring replaces urea, with phenoxy-ethoxyethyl or phenoxy-propyl chains (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) .
- Pharmacological Profile: Piperazine derivatives often target dopamine or serotonin receptors.
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
- Structural Similarities : Indole core and methoxyphenyl group.
- Key Differences : Acetamide linker instead of urea, with a 2-oxoacetamide group .
- Implications: The urea group in the target compound offers stronger hydrogen-bond donor-acceptor capacity, which could improve target engagement in receptor binding pockets.
Substituent-Driven Pharmacokinetic Variations
- Hydroxyethyl Group: Present in the target compound and EP 4 121 415 B1’s Example 20 (a trifluoromethoxy-phenylurea derivative) .
- Methoxyphenyl vs. Trifluoromethyl: The target’s 2-methoxyphenyl group may offer balanced lipophilicity for membrane permeability, whereas trifluoromethyl groups (e.g., in ’s enone-piperazine compound) increase metabolic stability but reduce solubility .
Biological Activity
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea is an organic compound with a complex structure that combines an indole moiety with a methoxyphenyl group. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications for therapeutic applications.
Chemical Structure
The chemical formula for 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea is . Its structure includes:
- An indole ring, known for its presence in many biologically active compounds.
- A urea functional group, which often plays a crucial role in biological interactions.
- A methoxyphenyl substituent that may enhance lipophilicity and receptor binding.
Research indicates that this compound may act as a serotonin receptor agonist , particularly targeting the 5-HT1D receptor. This receptor is implicated in various neurological functions, including mood regulation and anxiety responses. The binding of this compound to the receptor can modulate neurotransmitter release, influencing physiological processes such as:
- Mood stabilization
- Anxiety reduction
- Potential analgesic effects
Anticancer Potential
Preliminary studies suggest that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.95 | Induces apoptosis |
| HepG2 | 0.71 | Inhibits cell proliferation |
| NCIH460 | 0.30 | Inhibits VEGF-induced proliferation |
These findings indicate that the compound may possess cytotoxic properties that warrant further investigation in cancer research contexts.
Anti-inflammatory Activity
Compounds related to indole derivatives have also been noted for their anti-inflammatory effects. The presence of hydroxyl groups in the structure can enhance interactions with inflammatory mediators, potentially leading to:
- Decreased production of pro-inflammatory cytokines
- Modulation of immune responses
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds. For example:
- Study on Indole Derivatives : Research conducted by Zhang et al. highlighted the antiproliferative potential of indole derivatives against various cancer cell lines, demonstrating IC50 values ranging from 0.71 µM to 0.95 µM across different models .
- Mechanistic Insights : Another study explored the interaction of similar compounds with serotonin receptors, revealing that they could effectively modulate receptor activity and downstream signaling pathways.
- Therapeutic Implications : The potential application of these compounds in treating mood disorders and certain cancers has been discussed extensively in recent literature, emphasizing their importance in drug design .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the indole-ethylamine intermediate via reductive amination or nucleophilic substitution, using 1-methyl-1H-indole-5-carbaldehyde and hydroxyethylamine precursors. Reaction conditions (e.g., NaBH₃CN as a reducing agent) must be optimized to avoid over-reduction .
- Step 2: Urea coupling between the indole-ethylamine intermediate and 2-methoxyphenyl isocyanate. Solvent choice (e.g., anhydrous DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like oligomerization .
- Purification: Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is effective for isolating the final product. Intermediate purification may require flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can molecular docking and dynamics simulations elucidate the binding mechanisms of this compound to putative biological targets?
Methodological Answer:
- Target Selection: Prioritize proteins with known indole-binding pockets (e.g., serotonin receptors, kinases) based on structural homology. Use databases like RCSB PDB to identify templates .
- Docking Workflow:
- Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
- Perform flexible docking (e.g., AutoDock Vina) to account for side-chain mobility in the binding site.
- Validate docking poses with MD simulations (AMBER or GROMACS) to assess stability over 100 ns trajectories. Key interactions (e.g., hydrogen bonds with methoxy groups, π-π stacking with indole) should align with experimental mutagenesis data .
- Contradiction Resolution: If binding affinities conflict across assays, evaluate force field parameters or solvation models. Free-energy perturbation (FEP) calculations can reconcile discrepancies .
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this urea derivative?
Methodological Answer:
- NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key groups:
- Indole NH (~10–11 ppm), urea NH (~8–9 ppm), and methoxy singlet (~3.8 ppm).
- 2D experiments (HSQC, HMBC) confirm connectivity between indole, ethyl, and urea moieties .
- HRMS: Electrospray ionization (ESI+) with <2 ppm mass error confirms molecular formula.
- IR: Urea C=O stretch (~1640–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) validate functional groups .
Advanced: How can researchers address inconsistencies in cytotoxicity data across cell lines for this compound?
Methodological Answer:
- Experimental Design:
- Standardize assay conditions (cell passage number, serum concentration, incubation time). Include positive controls (e.g., doxorubicin) and measure ATP levels to rule out viability assay artifacts .
- Test in isogenic cell lines (wild-type vs. p53 knockout) to assess dependency on specific pathways.
- Data Analysis:
- Use multi-parametric dose-response curves (e.g., SynergyFinder) to evaluate combinatorial effects.
- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines. Cross-reference with databases like LINCS L1000 for mechanistic hypotheses .
Basic: What stability studies are essential for ensuring compound integrity during storage and biological assays?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH, 24h) to assess hydrolysis.
- Oxidative stress (3% H₂O₂) and UV light (ICH Q1B guidelines) .
- Analytical Monitoring: Use UPLC-PDA (220–400 nm) to track degradation products. Stability-indicating methods should resolve >95% of the parent compound.
- Storage Recommendations: Lyophilized form at −80°C under argon; solutions in DMSO (≤10 mM) at −20°C with desiccants to prevent hydration .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- Modification Strategies:
- Indole Substitution: Introduce electron-withdrawing groups (e.g., Cl at position 4) to enhance metabolic stability. Compare logP (via HPLC) and microsomal clearance rates .
- Methoxy Positioning: Test ortho vs. para methoxy isomers on the phenyl ring to modulate CYP3A4 inhibition.
- In Vivo Profiling:
- Assess bioavailability in rodent models using LC-MS/MS. Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots.
- Perform PET imaging with radiolabeled analogs (e.g., ¹¹C-methoxy) to evaluate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
